molecular formula C18H16ClN5 B1205477 N-Desmethyladinazolam CAS No. 37115-33-6

N-Desmethyladinazolam

货号: B1205477
CAS 编号: 37115-33-6
分子量: 337.8 g/mol
InChI 键: XPMACCNVZKHGPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyladinazolam, also known as this compound, is a useful research compound. Its molecular formula is C18H16ClN5 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

1. Anxiolytic and Sedative Effects
NDMAD exhibits significant anxiolytic and sedative effects, similar to other benzodiazepines. Research indicates that it enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which are crucial for mediating anxiety and sedation .

2. Psychomotor Performance
Studies have shown that NDMAD can impair psychomotor performance in a dose-dependent manner. In a controlled study involving healthy male volunteers, decrements in performance on tasks such as the Digit Symbol Substitution Test were observed, correlating with plasma concentrations of NDMAD . The effective concentration for performance impairment was established at an EC50 of approximately 325 ng/mL .

Clinical Applications

1. Treatment of Anxiety Disorders
Adinazolam, through its metabolite NDMAD, has been investigated for its efficacy in treating anxiety disorders. Clinical trials have demonstrated that it can produce significant anxiolytic effects without severely compromising cognitive function when used at therapeutic doses .

2. Antidepressant Potential
While primarily recognized for its anxiolytic properties, NDMAD has also been explored for potential antidepressant effects. Some studies suggest that adinazolam may be beneficial in treating major depressive disorder, particularly in patients who do not respond to traditional antidepressants .

Toxicological Insights

1. Abuse and Toxicity Cases
NDMAD has been implicated in various cases of drug abuse and toxicity. Reports indicate that it can lead to significant sedation and impairment when misused or taken in excessive doses. A review of 254 cases highlighted incidents of emergency department admissions related to NDMAD and its parent compound, adinazolam .

2. Clinical Management of Overdose
In cases of overdose, management strategies have included supportive care and monitoring for respiratory depression and sedation. Clinical guidelines suggest using continuous venovenous hemofiltration in severe cases to expedite the clearance of NDMAD from the system .

Data Summary

Application Description Findings
Anxiolytic EffectsEnhances GABAergic activity leading to reduced anxietySignificant reduction in anxiety symptoms reported in clinical trials
Sedative EffectsInduces sedation through GABA_A receptor modulationDose-dependent sedation observed; correlates with plasma concentrations
Psychomotor PerformanceImpairs cognitive and motor functionsEC50 established at 325 ng/mL; performance decrements noted at various time points
Antidepressant PotentialPotential use in major depressive disorderMixed results; some studies show efficacy while others indicate limited benefits
ToxicityAssociated with recreational use leading to overdose casesReports indicate severe sedation and respiratory depression; management strategies outlined

Case Studies

Case Study 1: Psychomotor Impairment
A double-blind study assessed the effects of varying doses of NDMAD on psychomotor performance among 15 healthy volunteers. Results indicated significant impairment at doses above 10 mg, with observable effects lasting up to 6 hours post-administration .

Case Study 2: Overdose Management
In a clinical report on overdose management involving NDMAD, patients exhibited severe sedation requiring intensive monitoring. Continuous venovenous hemofiltration was successfully employed to manage toxicity levels effectively .

属性

CAS 编号

37115-33-6

分子式

C18H16ClN5

分子量

337.8 g/mol

IUPAC 名称

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N-methylmethanamine

InChI

InChI=1S/C18H16ClN5/c1-20-10-16-22-23-17-11-21-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17/h2-9,20H,10-11H2,1H3

InChI 键

XPMACCNVZKHGPT-UHFFFAOYSA-N

SMILES

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

规范 SMILES

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Key on ui other cas no.

37115-33-6

相关CAS编号

111317-35-2 (mesylate)

同义词

mono-N-demethyladinazolam
mono-N-demethyladinazolam mesylate
mono-N-desmethyladin azolam
N-desmethyladinazolam
N-desmethyladinazolam mesylate
N-desmethyladinozolam
U 42352
U-42352

产品来源

United States

Synthesis routes and methods

Procedure details

In the manner given in Example 1, 8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine was reacted with methylamine in the presence of sodium iodide to give 8-chloro-1-[(methylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepin of melting point 152°-156° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。